2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
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Overview
Description
2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kinases such as akt kinase, rsk kinase, and s6k kinase . These kinases play crucial roles in cell signaling pathways, regulating cellular processes such as growth, proliferation, and survival.
Mode of Action
It is suggested that similar compounds inhibit their target kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
Given its potential kinase inhibitory activity, it may affect pathways regulated by these kinases, such as the pi3k/akt/mtor pathway, which is involved in cell survival and proliferation .
Pharmacokinetics
Similar compounds have been found to have a clogp value less than 4 and a molecular weight less than 400, suggesting good drug-likeness and potential for good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds have been found to inhibit cell proliferation, suggesting potential anti-cancer activity .
Biochemical Analysis
Biochemical Properties
Pyrrolopyrimidines have been reported to inhibit various kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is fundamental to many cellular processes.
Cellular Effects
Kinase inhibitors typically interfere with cell signaling pathways, gene expression, and cellular metabolism . They can affect cell proliferation, differentiation, and survival.
Molecular Mechanism
As a potential kinase inhibitor, it may bind to the active site of the enzyme, preventing the transfer of phosphate groups and thus inhibiting the enzyme’s activity .
Metabolic Pathways
As a potential kinase inhibitor, it could interact with various enzymes and cofactors, and potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with the pyrrolopyrimidine intermediate under basic conditions.
Formation of the Propanone Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides, aryl halides, or other nucleophiles/electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent, showing activity against Mycobacterium tuberculosis.
Biological Research: It is used in studies related to enzyme inhibition, particularly purine nucleoside phosphorylase inhibitors, which have implications in immunosuppressive therapies.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of various diseases.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one (CI-972): A potent purine nucleoside phosphorylase inhibitor with selective cytotoxicity to T-cells.
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another derivative with significant antitubercular activity.
Uniqueness
2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is unique due to its specific structural features that confer distinct biological activities. Its combination of the phenoxy group and the pyrrolopyrimidine core allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(20-13-5-3-2-4-6-13)15(19)18-8-12-7-16-10-17-14(12)9-18/h2-7,10-11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXRJIWYAGXYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CN=CN=C2C1)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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